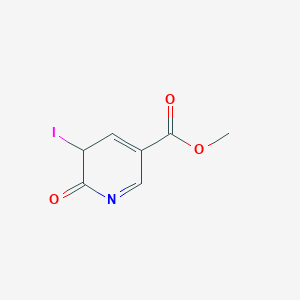![molecular formula C10H16N2O4 B12358344 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxythymidine is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. It is structurally similar to thymidine but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring. This modification makes it a potent inhibitor of viral DNA synthesis, particularly in the context of human immunodeficiency virus (HIV) treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2’,3’-Dideoxythymidine can be synthesized from thymidine through a series of chemical reactions. One common method involves the selective removal of hydroxyl groups at the 2’ and 3’ positions. This can be achieved using reagents such as hydrogen and palladium-on-charcoal in ethanol .
Industrial Production Methods: Industrial production of 2’,3’-Dideoxythymidine typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization from acetone/methanol mixtures .
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’-Dideoxythymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the nucleoside to produce different analogs.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium-on-charcoal is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce halogen atoms at specific positions .
Aplicaciones Científicas De Investigación
2’,3’-Dideoxythymidine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: It serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: It is a key component in antiretroviral therapy for HIV/AIDS treatment.
Industry: It is used in the production of antiviral drugs and as a research tool in pharmaceutical development.
Mecanismo De Acción
2’,3’-Dideoxythymidine exerts its effects by inhibiting viral DNA synthesis. It is incorporated into the growing DNA chain by viral reverse transcriptase, leading to chain termination. This prevents the virus from replicating and spreading . The molecular targets include the reverse transcriptase enzyme and the viral DNA itself .
Comparación Con Compuestos Similares
Zidovudine (3’-azido-2’,3’-dideoxythymidine): Another nucleoside analog used in HIV treatment.
Didanosine (2’,3’-dideoxyinosine): Used in combination with other antiretroviral drugs.
Zalcitabine (2’,3’-dideoxycytidine): Another nucleoside analog with similar antiviral properties
Uniqueness: 2’,3’-Dideoxythymidine is unique in its specific inhibition of viral DNA synthesis without significantly affecting host cell DNA. This selectivity makes it a valuable tool in antiviral therapy and research .
Propiedades
Fórmula molecular |
C10H16N2O4 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h6-8,13H,2-5H2,1H3,(H,11,14,15)/t6?,7-,8+/m0/s1 |
Clave InChI |
MVOHONKFLYPSFC-ZHFSPANRSA-N |
SMILES isomérico |
CC1CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
SMILES canónico |
CC1CN(C(=O)NC1=O)C2CCC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/structure/B12358268.png)
![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B12358296.png)
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)

![Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-](/img/structure/B12358312.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)
![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B12358324.png)



![(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid](/img/structure/B12358348.png)

